Telomestatin

Catalog No.
S544875
CAS No.
M.F
C26H14N8O7S
M. Wt
582.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Telomestatin

Product Name

Telomestatin

IUPAC Name

4,8-dimethyl-3,7,11,15,19,23,27-heptaoxa-31-thia-33,34,35,36,37,38,39,40-octazanonacyclo[28.2.1.12,5.16,9.110,13.114,17.118,21.122,25.126,29]tetraconta-2(40),4,6(39),8,10(38),12,14(37),16,18(36),20,22(35),24,26(34),28,30(33)-pentadecaene

Molecular Formula

C26H14N8O7S

Molecular Weight

582.5 g/mol

InChI

InChI=1S/C26H14N8O7S/c1-9-17-24-30-14(6-39-24)21-28-12(4-37-21)19-27-11(3-35-19)20-29-13(5-36-20)22-31-15(7-38-22)26-32-16(8-42-26)23-33-18(10(2)40-23)25(34-17)41-9/h3-7,16H,8H2,1-2H3

InChI Key

YVSQVYZBDXIXCC-UHFFFAOYSA-N

SMILES

CC1=C2C3=NC(=C(O3)C)C4=NC(=CO4)C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C8=NC(=CO8)C9=NC(CS9)C(=N2)O1

solubility

Soluble in DMSO

Synonyms

Telomestatin; (R)-Telomestatin; GM 95; GM-95; GM95; SOT 095; SOT-095; SOT095;

Canonical SMILES

CC1=C2C3=NC(=C(O3)C)C4=NC(=CO4)C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C8=NC(=CO8)C9=NC(CS9)C(=N2)O1

Isomeric SMILES

CC1=C2C3=NC(=C(O3)C)C4=NC(=CO4)C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C8=NC(=CO8)C9=N[C@@H](CS9)C(=N2)O1

The exact mass of the compound Telomestatin is 582.0706 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Telomere Targeting and Potential Anti-Cancer Effects

Telomeres shorten with each cell division. This shortening is linked to cellular aging and the development of cancer. Cancerous cells often exhibit an enzyme called telomerase that helps maintain telomere length, allowing them to divide uncontrollably. Telomestatin has been shown to inhibit telomerase activity in cancer cells []. Studies suggest this inhibition may trigger cell death (apoptosis) in cancer cells, offering a potential therapeutic strategy [].

Important Note

It is crucial to understand that telomestatin research is currently in the pre-clinical stage. While the results are promising, further studies are needed to determine its safety and efficacy in humans.

Beyond Cancer: Exploring Other Applications

Research on telomestatin extends beyond its potential anti-cancer properties. Scientists are investigating its role in other cellular processes, including:

  • DNA Repair: Studies suggest telomestatin might influence DNA repair mechanisms, potentially impacting cellular response to DNA damage [].

Telomestatin is a natural compound derived from the bacterium Streptomyces anulatus. It is primarily recognized for its ability to inhibit telomerase, an enzyme crucial for maintaining telomere length in eukaryotic cells. Telomeres are repetitive nucleotide sequences at the ends of chromosomes that protect them from degradation. The inhibition of telomerase by telomestatin leads to telomere shortening, which can induce cellular senescence or apoptosis in cancer cells, making it a significant compound in cancer research and therapy .

Telomestatin acts as a potent telomerase inhibitor. It binds to G4 structures formed in the telomeric DNA region [, ]. This binding stabilizes the G4 structures, preventing telomerase from accessing and elongating the telomeres. Consequently, telomeres shorten with each cell division, eventually leading to cell death through a process called Hayflick limit senescence [].

Telomestatin interacts with DNA by stabilizing G-quadruplex structures, which are four-stranded DNA configurations formed by guanine-rich sequences. The compound's mechanism involves binding to these structures, preventing telomerase from extending telomeres. The formal total synthesis of telomestatin has been achieved through various

Telomestatin exhibits potent biological activity as a telomerase inhibitor. Its inhibitory concentration (IC50) is reported to be around 5 nM, making it one of the most effective compounds in this category. The compound not only inhibits telomerase activity but also induces the formation of G-quadruplex structures from random coil human telomeric oligonucleotides, which is unique among known inhibitors . This interaction leads to significant anti-cancer effects by destabilizing telomeres and promoting DNA damage in cancer cells.

The synthesis of telomestatin can be achieved through several methods:

  • Total Synthesis: This involves multiple steps, including the coupling of specific amino acids and macrocyclization. For instance, a notable method includes the coupling of cysteine-containing trisoxazole amine with serine-containing trisoxazole carboxylic acid .
  • Biosynthesis: Recent studies have identified gene clusters responsible for the biosynthesis of telomestatin in Streptomyces avermitilis. Key genes such as tlsB, tlsC, and others play critical roles in this natural production pathway .
  • Chemical Modifications: Researchers have explored modifications to create novel derivatives of telomestatin, enhancing its therapeutic potential and expanding its chemical diversity .

Telomestatin has several applications primarily in cancer therapy due to its ability to inhibit telomerase. Its role in inducing apoptosis in cancer cells makes it a candidate for developing anti-cancer drugs. Additionally, it serves as a valuable tool in molecular biology for studying telomere dynamics and G-quadruplex structures .

Interaction studies have shown that telomestatin binds selectively to G-quadruplexes formed by human telomeric DNA. This selective binding is crucial for its function as a telomerase inhibitor. Furthermore, research indicates that telomestatin can induce structural changes in DNA, promoting the formation of basket-type G-quadruplexes from linear oligonucleotides . These interactions underline its potential as a therapeutic agent targeting cancer cell proliferation.

Several compounds exhibit similar properties to telomestatin regarding their interaction with G-quadruplexes and inhibition of telomerase:

Compound NameMechanism of ActionUnique Features
PyridostatinStabilizes G-quadruplexesMore potent than many other G-quadruplex binders
QuarfloxinInhibits RNA polymerase ITargets transcriptional regulation
BRACO-19Binds selectively to G-quadruplexesExhibits anti-cancer properties

Telomestatin stands out due to its unique ability to induce specific G-quadruplex formations and its exceptional potency as a telomerase inhibitor compared to these similar compounds . Its distinct chemical structure and biological activity make it a focal point for ongoing research in cancer therapeutics and molecular biology.

Macrocyclic Architecture: Oxazole-Thiazoline Composition

Telomestatin (C$${26}$$H$${14}$$N$${8}$$O$${7}$$S) is a 24-membered macrocycle comprising seven oxazole rings and one thiazoline ring (Fig. 1). The oxazole units are linked in a 2,4-configuration, forming a rigid toroidal structure that complements the planar geometry of G-quadruplex DNA. The thiazoline ring introduces stereochemical complexity, with its sulfur atom contributing to cation-π interactions during DNA binding.

Table 1: Key Structural and Physicochemical Properties of Telomestatin

PropertyValueSource
Molecular FormulaC$${26}$$H$${14}$$N$${8}$$O$${7}$$S
Molecular Weight582.5 g/mol
SolubilitySoluble in DMSO, poorly aqueous-soluble
Melting Temperature (T$$_m$$) Increase+15–20°C (G-quadruplex stabilization)

Stereochemical Configuration and Absolute Stereochemistry

The absolute configuration of natural telomestatin was resolved as (R) through total synthesis involving cysteine- and serine-derived trisoxazole fragments. Key steps included:

  • Macrocyclization: Coupling of trisoxazole amine and carboxylic acid precursors.
  • Thiazoline Formation: Cyclodehydration of a modified (R)-cysteine-(S-tBu) moiety using Kelly’s method (PPh$$3$$(O)-Tf$$2$$O).
    Synthetic (S)-stereoisomers exhibited reduced G-quadruplex affinity, highlighting the critical role of the (R)-configuration.

Physicochemical Properties and Solubility Challenges

Telomestatin’s hydrophobicity (logP ≈ 2.01) and rigid structure limit aqueous solubility (<1 µM). Strategies to improve bioavailability include:

  • Derivatization: seco-Analogs with opened macrocycles show enhanced solubility while retaining quadruplex affinity.
  • Formulation: Use of DMSO or cyclodextrin-based delivery systems.

Historical Context of Discovery and Isolation

Streptomyces anulatus 3533-SV4 as a Biosynthetic Source

Telomestatin was first isolated in 2002 from Streptomyces anulatus 3533-SV4 through a multi-step purification process. The biosynthetic gene cluster (tls) includes:

  • Nonribosomal Peptide Synthetases (NRPS): TlsB and TlsC for oxazole formation.
  • Post-Modification Enzymes: TlsO–T for macrocyclization.
    Heterologous expression in Streptomyces avermitilis SUKA increased yields to 2.1 mg/L.

Early Purification Methodologies and Yield Limitations

Initial isolation protocols involved:

  • Fermentation: 10–14 day cultures in soybean meal-based media.
  • Chromatography: Sequential use of HP-20 resin, silica gel, and HPLC.
    Yields from native strains remained low (0.3–0.5 mg/L), prompting synthetic approaches:

Table 2: Synthetic Routes to Telomestatin

MethodKey StepsYieldReference
Total SynthesisMacrocyclization + Shin’s oxazole formation15%
Formal SynthesisDirhodium-catalyzed oxazole generation22%
Analog ProductionSuzuki-Miyaura coupling of bromooxazole8–12%

Despite advances, scalability remains constrained by the need for protecting groups and low-yield macrocyclization steps.

Rhodium-Catalyzed Oxazole Formation Techniques

Dirhodium-Catalyzed Methodology for Oxazole Construction

The development of rhodium-catalyzed oxazole formation has emerged as a powerful synthetic strategy for telomestatin and related macrocyclic polyoxazoles. Moody and colleagues demonstrated the exceptional utility of dirhodium(II)-catalyzed reactions of diazocarbonyl compounds for generating multiple oxazole rings in a single synthetic approach [1] [2]. This methodology represents a significant advancement in heterocyclic chemistry, showcasing the power of rhodium carbene chemistry in complex natural product synthesis.

The rhodium-catalyzed approach utilizes dirhodium(II) complexes as catalysts to facilitate the transformation of diazocarbonyl precursors into oxazole rings through carbene insertion reactions [1]. This method proved particularly effective for constructing six of the seven oxazole rings required for telomestatin in their formal total synthesis approach. The efficiency of this rhodium carbene methodology demonstrates its potential for broader applications in polyoxazole natural product synthesis beyond telomestatin.

The mechanistic pathway involves the generation of rhodium carbenes from diazo compounds, followed by intramolecular cyclization to form the oxazole heterocycle. This approach offers several advantages over traditional oxazole formation methods, including higher efficiency, better functional group tolerance, and the ability to construct multiple oxazole units in a convergent manner [1] [3].

Alternative Rhodium-Catalyzed Approaches

Additional rhodium-catalyzed methodologies have been explored for oxazole synthesis in the context of telomestatin analogs. These include rhodium acetate-catalyzed intramolecular carbon-hydrogen insertion reactions, which provide complementary pathways for oxazole ring formation [4]. The versatility of rhodium catalysis in heterocyclic synthesis has made it an indispensable tool for accessing complex polyoxazole architectures.

Macrocyclization Methodologies: Amide Coupling vs. Cyclodehydration

Amide Coupling Strategies for Macrocyclization

The macrocyclization step represents one of the most challenging aspects of telomestatin synthesis due to the conformational constraints imposed by the multiple oxazole rings. Several amide coupling strategies have been developed to address these challenges, with varying degrees of success depending on the specific substrate and reaction conditions.

HATU and BOP-Mediated Macrocyclizations

The use of hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and benzotriazol-1-yloxy-tris(pyrrolidino)phosphonium hexafluorophosphate (BOP) reagents has proven effective for certain telomestatin precursors [5]. These coupling reagents offer advantages in terms of efficiency and reduced epimerization compared to traditional coupling methods. Studies have shown that HATU-mediated macrocyclization can achieve yields ranging from 7% to 54%, depending on the substrate structure and reaction conditions [5].

A significant breakthrough in macrocyclization methodology came from the discovery of template effects using sodium ions. The addition of sodium iodide (5 equivalents) resulted in a 60% increase in macrocyclization yield, suggesting that the sodium cation serves as a template to pre-organize the linear precursor in a conformation favorable for cyclization [5]. This template effect highlights the importance of monovalent cations in telomestatin chemistry, consistent with the known requirement for cations in G-quadruplex stabilization.

DPPA/HOBt/DMAPO Methodology

The development of diphenylphosphorylazide (DPPA)/1-hydroxybenzotriazole (HOBt)/dimethylaminopyridine N-oxide (DMAPO) coupling conditions represented a significant advancement in addressing epimerization problems encountered during macrocyclization [6]. This methodology proved particularly crucial for synthesizing the (S)-enantiomer of telomestatin, where serious epimerization was observed under standard macrolactamization conditions. The DPPA/HOBt/DMAPO system successfully overcame these stereochemical challenges, enabling the first synthesis of both telomestatin enantiomers [6] [7].

Cyclodehydration Approaches

Kelly Method Implementation

The Kelly method, utilizing triphenylphosphine oxide and triflic anhydride (PPh₃(O)-Tf₂O) with anisole, has been extensively employed for the crucial cyclodehydration step that forms the final thiazoline ring in telomestatin [8] [9] [10]. This methodology was particularly effective for cyclodehydration of modified (R)-cysteine-(S-tert-butyl) moieties, furnishing the desired (R)-telomestatin with good efficiency.

The Kelly cyclodehydration proceeds through the formation of a phosphonium intermediate, followed by nucleophilic attack and elimination to generate the thiazoline ring. The use of anisole as an additive helps to quench excess reagent and improve the overall efficiency of the transformation [8] [9].

Alternative Cyclodehydration Methods

Several alternative cyclodehydration methodologies have been explored for telomestatin synthesis. The Williams procedure, employing diethylaminosulfur trifluoride (DAST) followed by bromotrichloromethane and base, has been successfully applied to 2,4-linked bis-oxazole and tris-oxazole systems [11]. This method offers good yields and functional group tolerance for constructing polyoxazole intermediates.

The use of molybdenum(VI) oxo compounds as catalysts for dehydrative cyclization of serine, threonine, and cysteine residues has also been reported, providing an alternative approach to oxazole and thiazoline formation with good efficiency and mild reaction conditions.

Structural Analog Design and Structure-Activity Relationships

Planar C4-Symmetric Macrocycle Derivatives

Design Principles for Planar Analogs

The development of planar C4-symmetric macrocycle derivatives represents a rational design approach to overcome the inherent structural limitations of natural telomestatin. While telomestatin exhibits exceptional G-quadruplex binding affinity, its non-planar structure due to the presence of a single thiazoline unit creates suboptimal π-stacking interactions with G-tetrads [12] [13]. The design of fully planar analogs aims to enhance these interactions through improved geometric complementarity.

4TOP: First Eight-Azole Macrocycle

A landmark achievement in telomestatin analog development was the synthesis of 4TOP (tetraoxazole-tetrathiazole-octamer-planar), the first macrocyclic compound containing eight azole units [12] [13]. This C4-symmetric macrocycle contains four thiazole and four oxazole units arranged in an alternating pattern, eliminating the ring strain associated with eight oxazole units while maintaining planarity.

The synthetic strategy for 4TOP involved the coupling of amino acids followed by cyclodehydration reactions. The resulting azole-containing amino acids were tetramerized and macrolactamized using standard peptide chemistry techniques. The remaining amino acid side chains were then subjected to four simultaneous cyclodehydration reactions in a single step, representing an efficient approach to complex macrocyclic architecture [13].

Ring strain considerations played a crucial role in the design of 4TOP. Previous attempts to synthesize macrocycles containing eight oxazole units had proven unsuccessful due to excessive ring strain. The incorporation of thiazole units, which are slightly larger than oxazoles, effectively reduces this strain while maintaining the desired planar geometry [13] [14].

C4-Symmetric Design Advantages

The C4-symmetric design offers several theoretical advantages for G-quadruplex binding. The four-fold symmetry matches the symmetry of G-tetrads, potentially leading to more favorable binding interactions. Additionally, the planar structure should provide optimal π-stacking interactions with the aromatic G-tetrad surface, potentially enhancing binding affinity and selectivity [13] [14].

Alternative Planar Designs

Beyond 4TOP, additional planar designs have been explored, including 4TIP (tetrathiazole-tetraimidazole-octamer-planar) and 8TP (octathiazole-planar) analogs. These designs systematically vary the heterocycle composition while maintaining the planar, C4-symmetric architecture. The synthetic approaches to these targets utilize similar strategies involving amino acid coupling and cyclodehydration, starting from serine, asparagine, and cysteine precursors [13].

Thiazole/Oxazole Substitution Effects on G-Quadruplex Affinity

Comparative Binding Properties of Thiazoles vs. Oxazoles

The systematic investigation of thiazole and oxazole substitution effects has provided valuable insights into the structure-activity relationships governing G-quadruplex binding. Thiazole rings exhibit different electronic and geometric properties compared to oxazoles, with implications for both binding affinity and selectivity.

Electronic Property Differences

Thiazoles demonstrate superior hydrogen bonding capabilities compared to oxazoles due to the increased nucleophilicity of the sulfur atom compared to oxygen [15]. This enhanced hydrogen bonding potential can lead to stronger interactions with the guanine bases in G-tetrads. However, thiazoles also exhibit reduced conformational flexibility compared to oxazoles, which may impact the ability of macrocyclic ligands to adapt to different G-quadruplex topologies [15].

Structural Flexibility Considerations

Studies have shown that oxazole-based fragments exhibit greater flexibility than thiazole-based fragments, which can be advantageous for binding to G-quadruplexes with varying loop conformations and topologies [15]. However, this increased flexibility may come at the cost of reduced binding specificity. The optimal balance between flexibility and rigidity appears to depend on the specific G-quadruplex target and binding mode.

Quantitative Structure-Activity Data

Systematic evaluation of thiazole/oxazole substitution patterns has revealed several key structure-activity relationships:

ModificationG-Quadruplex BindingTelomerase InhibitionKey Findings
Natural telomestatin (7 oxazoles + 1 thiazoline)High affinity (5 nM IC₅₀)Potent (70-fold selectivity)Benchmark activity [16] [17]
Heptaoxazole analogsMaintained bindingSimilar inhibitionOxazole number critical for activity [18]
Mixed thiazole/oxazole macrocyclesVariable depending on patternGenerally maintainedPosition-dependent effects [15]
Bromooxazole derivativesUnaffected bindingNo change in activityTolerance for substituents [18]

Substituent Effects on Oxazole Rings

Detailed structure-activity studies have demonstrated that substituents on oxazole rings generally do not significantly affect telomerase inhibitory activity, provided the overall macrocyclic framework is maintained [18]. Bromooxazole-containing analogs showed comparable activity to the natural product, and these derivatives could undergo further functionalization through Suzuki-Miyaura coupling reactions to introduce aromatic substituents [18].

Methyloxazole substitution patterns have been systematically varied in heptaoxazole macrocycles, with different numbers of methyloxazole units incorporated into the macrocyclic framework. These studies revealed that the total number of oxazole rings is more critical for activity than the specific substitution pattern, suggesting that the overall aromatic surface area and geometry are the primary determinants of G-quadruplex binding affinity [18].

Amine-Linked Analog Development

A particularly successful approach involved the development of amine-linked S-alkylated analogs through modification of bromooxazole intermediates. These derivatives were synthesized by treating bromooxazole analogs with amine-linked α-bromoacetamides, resulting in compounds that maintained potent telomerase inhibitory activity comparable to natural telomestatin [18]. This finding demonstrates the potential for incorporating water-solubilizing groups and other pharmacologically relevant functionalities without compromising biological activity.

Enantiomeric Effects and Stereochemistry

The synthesis and evaluation of both (R)- and (S)-enantiomers of telomestatin provided crucial insights into the importance of stereochemistry for G-quadruplex binding. Notably, the (S)-enantiomer demonstrated superior G-quadruplex stabilization and more potent telomerase inhibitory activity compared to the natural (R)-enantiomer [6] [7]. Circular dichroism melting studies revealed that the (S)-isomer stabilizes antiparallel G-quadruplex structures more effectively than natural telomestatin, highlighting the potential for developing enantiopure analogs with enhanced activity [6].

Binding Mode Analysis

Molecular modeling and spectroscopic studies have provided insights into the binding modes of telomestatin analogs with G-quadruplex DNA. The preferred binding mode involves end-stacking interactions, where telomestatin molecules bind to the terminal G-tetrads of the quadruplex structure [19] [16] [20]. This binding mode is facilitated by π-π stacking interactions between the aromatic oxazole/thiazole rings and the G-tetrad surface, along with electrostatic interactions between the ligand and the DNA backbone.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

16

Exact Mass

582.07061599 g/mol

Monoisotopic Mass

582.07061599 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Telomestatin

Dates

Last modified: 04-14-2024
1: Abraham Punnoose J, Ma Y, Li Y, Sakuma M, Mandal S, Nagasawa K, Mao H. Adaptive and Specific Recognition of Telomeric G-quadruplexes via Polyvalency Induced Unstacking of Binding Units. J Am Chem Soc. 2017 May 15. doi: 10.1021/jacs.7b00607. [Epub ahead of print] PubMed PMID: 28505453.
2: Maleki P, Ma Y, Iida K, Nagasawa K, Balci H. A single molecule study of a fluorescently labeled telomestatin derivative and G-quadruplex interactions. Nucleic Acids Res. 2017 Jan 9;45(1):288-295. doi: 10.1093/nar/gkw1090. Epub 2016 Nov 29. PubMed PMID: 27899628; PubMed Central PMCID: PMC5224478.
3: Mulholland K, Wu C. Binding of Telomestatin to a Telomeric G-Quadruplex DNA Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent. J Chem Inf Model. 2016 Oct 24;56(10):2093-2102. Epub 2016 Sep 27. PubMed PMID: 27632666.
4: Safa L, Gueddouda NM, Thiébaut F, Delagoutte E, Petruseva I, Lavrik O, Mendoza O, Bourdoncle A, Alberti P, Riou JF, Saintomé C. 5' to 3' Unfolding Directionality of DNA Secondary Structures by Replication Protein A: G-QUADRUPLEXES AND DUPLEXES. J Biol Chem. 2016 Sep 30;291(40):21246-21256. Epub 2016 Jul 19. PubMed PMID: 27440048; PubMed Central PMCID: PMC5076531.
5: Calvo EP, Wasserman M. G-Quadruplex ligands: Potent inhibitors of telomerase activity and cell proliferation in Plasmodium falciparum. Mol Biochem Parasitol. 2016 May;207(1):33-8. doi: 10.1016/j.molbiopara.2016.05.009. Epub 2016 May 20. PubMed PMID: 27217226.
6: Hasegawa D, Okabe S, Okamoto K, Nakano I, Shin-ya K, Seimiya H. G-quadruplex ligand-induced DNA damage response coupled with telomere dysfunction and replication stress in glioma stem cells. Biochem Biophys Res Commun. 2016 Feb 26;471(1):75-81. doi: 10.1016/j.bbrc.2016.01.176. Epub 2016 Feb 1. PubMed PMID: 26845351; PubMed Central PMCID: PMC5176359.
7: Ghimire C, Park S, Iida K, Yangyuoru P, Otomo H, Yu Z, Nagasawa K, Sugiyama H, Mao H. Direct quantification of loop interaction and π-π stacking for G-quadruplex stability at the submolecular level. J Am Chem Soc. 2014 Nov 5;136(44):15537-44. doi: 10.1021/ja503585h. Epub 2014 Oct 22. PubMed PMID: 25296000.
8: Iida K, Nagasawa K. Macrocyclic polyoxazoles as G-quadruplex ligands. Chem Rec. 2013 Dec;13(6):539-48. doi: 10.1002/tcr.201300015. Epub 2013 Nov 13. Review. PubMed PMID: 24347328.
9: Bharti SK, Sommers JA, George F, Kuper J, Hamon F, Shin-ya K, Teulade-Fichou MP, Kisker C, Brosh RM Jr. Specialization among iron-sulfur cluster helicases to resolve G-quadruplex DNA structures that threaten genomic stability. J Biol Chem. 2013 Sep 27;288(39):28217-29. doi: 10.1074/jbc.M113.496463. Epub 2013 Aug 9. PubMed PMID: 23935105; PubMed Central PMCID: PMC3784731.
10: Chung WJ, Heddi B, Tera M, Iida K, Nagasawa K, Phan AT. Solution structure of an intramolecular (3 + 1) human telomeric G-quadruplex bound to a telomestatin derivative. J Am Chem Soc. 2013 Sep 11;135(36):13495-501. doi: 10.1021/ja405843r. Epub 2013 Aug 27. PubMed PMID: 23909929.
11: Iida K, Majima S, Nakamura T, Seimiya H, Nagasawa K. Evaluation of the interaction between long telomeric DNA and macrocyclic hexaoxazole (6OTD) dimer of a G-quadruplex ligand. Molecules. 2013 Apr 12;18(4):4328-41. doi: 10.3390/molecules18044328. PubMed PMID: 23584054.
12: Watson LA, Solomon LA, Li JR, Jiang Y, Edwards M, Shin-ya K, Beier F, Bérubé NG. Atrx deficiency induces telomere dysfunction, endocrine defects, and reduced life span. J Clin Invest. 2013 May;123(5):2049-63. doi: 10.1172/JCI65634. Epub 2013 Apr 8. PubMed PMID: 23563309; PubMed Central PMCID: PMC3635723.
13: Wu Y, Sommers JA, Loiland JA, Kitao H, Kuper J, Kisker C, Brosh RM Jr. The Q motif of Fanconi anemia group J protein (FANCJ) DNA helicase regulates its dimerization, DNA binding, and DNA repair function. J Biol Chem. 2012 Jun 22;287(26):21699-716. doi: 10.1074/jbc.M112.351338. Epub 2012 May 10. PubMed PMID: 22582397; PubMed Central PMCID: PMC3381133.
14: Alcaro S, Costa G, Distinto S, Moraca F, Ortuso F, Parrotta L, Artese A. The polymorphisms of DNA G-quadruplex investigated by docking experiments with telomestatin enantiomers. Curr Pharm Des. 2012;18(14):1873-9. PubMed PMID: 22376115.
15: Vy Thi Le T, Han S, Chae J, Park HJ. G-quadruplex binding ligands: from naturally occurring to rationally designed molecules. Curr Pharm Des. 2012;18(14):1948-72. Review. PubMed PMID: 22376113.
16: Miyazaki T, Pan Y, Joshi K, Purohit D, Hu B, Demir H, Mazumder S, Okabe S, Yamori T, Viapiano M, Shin-ya K, Seimiya H, Nakano I. Telomestatin impairs glioma stem cell survival and growth through the disruption of telomeric G-quadruplex and inhibition of the proto-oncogene, c-Myb. Clin Cancer Res. 2012 Mar 1;18(5):1268-80. doi: 10.1158/1078-0432.CCR-11-1795. Epub 2012 Jan 9. PubMed PMID: 22230766; PubMed Central PMCID: PMC3896097.
17: Koirala D, Dhakal S, Ashbridge B, Sannohe Y, Rodriguez R, Sugiyama H, Balasubramanian S, Mao H. A single-molecule platform for investigation of interactions between G-quadruplexes and small-molecule ligands. Nat Chem. 2011 Aug 28;3(10):782-7. doi: 10.1038/nchem.1126. PubMed PMID: 21941250; PubMed Central PMCID: PMC3277938.
18: Hamon F, Largy E, Guédin-Beaurepaire A, Rouchon-Dagois M, Sidibe A, Monchaud D, Mergny JL, Riou JF, Nguyen CH, Teulade-Fichou MP. An acyclic oligoheteroaryle that discriminates strongly between diverse G-quadruplex topologies. Angew Chem Int Ed Engl. 2011 Sep 5;50(37):8745-9. doi: 10.1002/anie.201103422. Epub 2011 Aug 2. PubMed PMID: 21812083.
19: Amemiya Y, Furunaga Y, Iida K, Tera M, Nagasawa K, Ikebukuro K, Nakamura C. Analysis of the unbinding force between telomestatin derivatives and human telomeric G-quadruplex by atomic force microscopy. Chem Commun (Camb). 2011 Jul 14;47(26):7485-7. doi: 10.1039/c0cc05781a. Epub 2011 May 5. PubMed PMID: 21547284.
20: Aggarwal M, Sommers JA, Shoemaker RH, Brosh RM Jr. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress. Proc Natl Acad Sci U S A. 2011 Jan 25;108(4):1525-30. doi: 10.1073/pnas.1006423108. Epub 2011 Jan 10. PubMed PMID: 21220316; PubMed Central PMCID: PMC3029756.

Explore Compound Types